molecular formula C7H2Cl2N2OS B13869012 4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride

4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride

Cat. No.: B13869012
M. Wt: 233.07 g/mol
InChI Key: GSQWFBSEVAWPLC-UHFFFAOYSA-N
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Description

4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride typically involves the chlorination of thieno[3,2-d]pyrimidine derivatives. One common method includes the reaction of 4-chlorothieno[3,2-d]pyrimidine with thionyl chloride under reflux conditions to introduce the carbonyl chloride group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve large-scale chlorination reactions using thionyl chloride or similar reagents, followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride is primarily related to its ability to interact with biological targets such as enzymes. For instance, as an NNRTI, it binds to the reverse transcriptase enzyme of HIV, inhibiting its activity and preventing viral replication . The compound’s structure allows it to fit into the enzyme’s active site, blocking its function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C7H2Cl2N2OS

Molecular Weight

233.07 g/mol

IUPAC Name

4-chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride

InChI

InChI=1S/C7H2Cl2N2OS/c8-6-5-4(10-2-11-6)3(1-13-5)7(9)12/h1-2H

InChI Key

GSQWFBSEVAWPLC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(S1)C(=NC=N2)Cl)C(=O)Cl

Origin of Product

United States

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